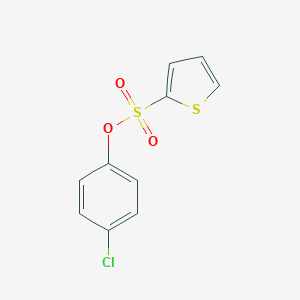

4-氨基-3,5-二溴苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple benzoic acid derivatives. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product with a total yield of 24.5% . Similarly, other ethyl amino benzoate derivatives are synthesized through interactions with various reagents at room temperature, indicating that the synthesis of ethyl 4-amino-3,5-dibromobenzoate could potentially follow a comparable synthetic route .

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate (EAB), a compound structurally similar to ethyl 4-amino-3,5-dibromobenzoate, have been studied using experimental techniques and DFT quantum chemical calculations . The study includes the determination of vibrational wavenumbers, geometrical parameters, and molecular orbital contributions, providing a comprehensive understanding of the molecular structure of such compounds.

Chemical Reactions Analysis

The papers describe various reactions involving ethyl amino benzoate derivatives. For example, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate and its application in the synthesis of fused pyranones and pyrimidinones demonstrates the reactivity of these compounds in forming complex heterocyclic structures . Additionally, the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives through interactions with arylidinemalononitrile derivatives shows the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl amino benzoate derivatives can be inferred from spectroscopic measurements and quantum-chemical calculations. For instance, the determination of transition dipole moments for ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate provides insights into the electronic structure and behavior of these molecules in different solvent polarities . The molecular electrostatic potential (MEP) and thermodynamic properties of ethyl 4-aminobenzoate have also been studied, which could be relevant to understanding the properties of ethyl 4-amino-3,5-dibromobenzoate .

科学研究应用

合成和材料应用

- 4-氨基-3,5-二溴苯甲酸乙酯用于合成 3,5-二溴苯甲酸乙酯,这是制备树枝状聚合物的原料。该过程涉及在乙酸乙酯介质中重氮化和还原脱氨。该方法以减少反应步骤、缩短反应时间和提高产率而著称,同时还允许轻松纯化产物 (毕云梅,2011).

非线性光学性质

- 对 5-(4-氨基苯基)-3-氨基-2,4-二氰基苯甲酸乙酯(与 4-氨基-3,5-二溴苯甲酸乙酯相关)等化合物的研究表明具有显着的非线性光学性质。这归因于存在具有强分子间电荷转移特性的电子激发态 (M. Józefowicz 等,2009).

抗菌应用

- 已研究了 4-氨基-3,5-二溴苯甲酸乙酯衍生物的抗菌性能。例如,由其合成的某些新的噻唑并 [4,5-d] 嘧啶对革兰氏阳性菌和酵母菌表现出显着的抑制作用 (A. Balkan 等,2001).

环境影响研究

- 已研究了与 4-氨基-3,5-二溴苯甲酸乙酯类似的化合物 4-氨基苯甲酸乙酯的环境行为,特别是其在防晒霜和麻醉软膏中的使用。研究表明,其在环境中的转化产物比母体化合物毒性较低 (A. J. Li 等,2017).

药物研究

- 4-氨基-3,5-二溴苯甲酸乙酯衍生物已在药物研究中得到探索。例如,衍生物达比加群酯的晶体结构已得到研究,为其潜在的药物应用提供了见解 (刘洪强等,2012).

癌症研究

- 对源自 2-氨基-4,5,6,7-四氢苯并 [b] 噻吩-3-羧酸乙酯(与 4-氨基-3,5-二溴苯甲酸乙酯相关)的化合物的研究已导致发现用于治疗乳腺癌的新型凋亡诱导剂 (E. Gad 等,2020).

安全和危害

Ethyl 4-amino-3,5-dibromobenzoate is classified under GHS07. The signal word for this compound is Warning . The hazard statements include H302, H312, and H332, indicating that it can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

属性

IUPAC Name |

ethyl 4-amino-3,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWXLRODWPSPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356991 | |

| Record name | ethyl 4-amino-3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-3,5-dibromobenzoate | |

CAS RN |

58922-06-8 | |

| Record name | ethyl 4-amino-3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Ethyl 4-amino-3,5-dibromobenzoate a useful starting material for synthesizing dendritic polymers?

A1: Ethyl 4-amino-3,5-dibromobenzoate possesses specific structural features that make it valuable for dendritic polymer synthesis. The two bromine atoms provide sites for further chemical modification, enabling the branching reactions crucial for building the dendritic structure. This allows researchers to create complex, branched polymers with controlled architecture. Additionally, the paper describes a simplified, one-step method for converting Ethyl 4-amino-3,5-dibromobenzoate to Ethyl 3,5-dibromobenzoate []. This streamlined synthesis makes Ethyl 4-amino-3,5-dibromobenzoate a practical and efficient starting point for dendritic polymer production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)

![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)

![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)

![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)

![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)